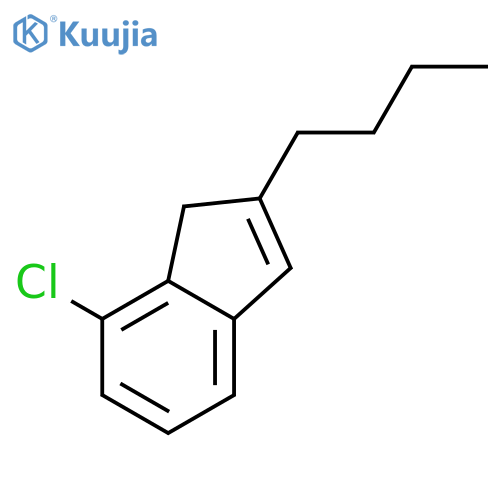Cas no 1003709-15-6 (2-Butyl-7-chloro-1H-indene)
2-ブチル-7-クロロ-1H-インデンは、有機合成化学において有用な中間体として知られる化合物です。この化合物は、クロロ基とブチル基が結合したインデン骨格を持ち、特異的な反応性を示します。医薬品や農薬の合成において、重要な中間体としての応用が期待されています。特に、クロロ基の存在により、求電子置換反応やカップリング反応への高い反応性が特徴です。また、ブチル基の導入により、脂溶性が向上し、特定の反応条件下での安定性が高まります。これらの特性から、複雑な有機分子の構築において、効率的な合成経路の設計が可能となります。

2-Butyl-7-chloro-1H-indene structure
商品名:2-Butyl-7-chloro-1H-indene
CAS番号:1003709-15-6
MF:C13H15Cl
メガワット:206.711202859879
MDL:MFCD09835217
CID:1040063
PubChem ID:45073543
2-Butyl-7-chloro-1H-indene 化学的及び物理的性質
名前と識別子
-
- 2-Butyl-7-chloro-1H-indene
- AG-C-28799
- AK-80559
- ANW-68240
- CTK6D6155
- MolPort-003-984-120
- PubChem5391
- SureCN5954196
- 1003709-15-6
- A897460
- 1H-Indene, 2-butyl-7-chloro-
- DTXSID20662780
- SCHEMBL5954196
- AKOS016006901
- DB-058371
- C13H15Cl
-
- MDL: MFCD09835217
- インチ: InChI=1S/C13H15Cl/c1-2-3-5-10-8-11-6-4-7-13(14)12(11)9-10/h4,6-8H,2-3,5,9H2,1H3
- InChIKey: JEVWWFHNDCXAIO-UHFFFAOYSA-N
- ほほえんだ: CCCCC1=CC2=C(C1)C(=CC=C2)Cl
計算された属性
- せいみつぶんしりょう: 206.0862282g/mol
- どういたいしつりょう: 206.0862282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
じっけんとくせい
- 密度みつど: 1.074±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 300.0±29.0 ºC (760 Torr),
- フラッシュポイント: 121.7±11.4 ºC,
- ようかいど: Insuluble (5.0E-4 g/L) (25 ºC),
2-Butyl-7-chloro-1H-indene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A079000285-1g |
2-Butyl-7-chloro-1H-indene |
1003709-15-6 | 95% | 1g |
$699.00 | 2023-09-04 | |
| eNovation Chemicals LLC | D500646-1g |
2-Butyl-7-chloro-1H-indene |
1003709-15-6 | 97% | 1g |
$690 | 2024-05-24 | |
| Chemenu | CM129572-1g |
2-butyl-7-chloro-1H-indene |
1003709-15-6 | 95% | 1g |
$333 | 2023-03-05 | |
| TRC | B075060-50mg |
2-Butyl-7-chloro-1H-indene |
1003709-15-6 | 50mg |
$ 240.00 | 2022-06-07 | ||
| Ambeed | A547301-1g |
2-Butyl-7-chloro-1H-indene |
1003709-15-6 | 95% | 1g |
$391.0 | 2024-04-26 | |
| TRC | B075060-100mg |
2-Butyl-7-chloro-1H-indene |
1003709-15-6 | 100mg |
$ 395.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D500646-1g |
2-Butyl-7-chloro-1H-indene |
1003709-15-6 | 97% | 1g |
$690 | 2025-02-21 | |
| eNovation Chemicals LLC | D500646-1g |
2-Butyl-7-chloro-1H-indene |
1003709-15-6 | 97% | 1g |
$690 | 2025-03-01 |
2-Butyl-7-chloro-1H-indene 関連文献
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
1003709-15-6 (2-Butyl-7-chloro-1H-indene) 関連製品
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1003709-15-6)2-Butyl-7-chloro-1H-indene

清らかである:99%
はかる:1g
価格 ($):352.0